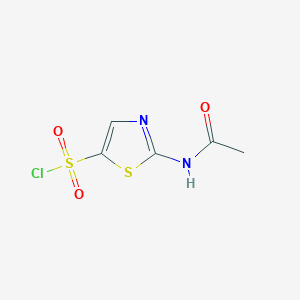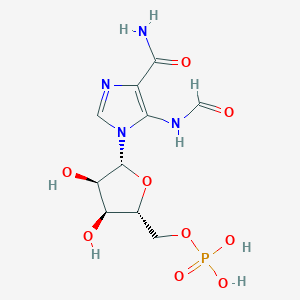
28-Homobrassinolide
概要
説明
28-ホモブラシノライドは、ブラシノステロイドファミリーに属する植物ステロイドです。ブラシノステロイドは、植物の成長と発達に重要な役割を果たす、多価ヒドロキシ化ステロイド誘導体のクラスです。ブラシノステロイドは、細胞の伸長、分裂、分化を促進する能力で知られています。 特に28-ホモブラシノライドは、強力な成長促進剤として特定されており、さまざまな植物種において有意な生物学的活性を示しています .
2. 製法
合成経路と反応条件: 28-ホモブラシノライドの合成は、容易に入手可能なステロイド前駆体から開始し、複数の段階で進みます。主要な段階には、ヒドロキシル化、酸化、環化反応が含まれます。 一般的な合成経路の1つは、1,1-ジブロモ-3-メチル-ブテン-1からインサイチューで調製された3-メチルブテン-1-イルリチウムを使用することです . 反応条件は、通常、アセトニトリルやメタノールなどの有機溶媒を使用し、中間体の安定性を確保するために温度制御が行われます。
工業生産方法: 28-ホモブラシノライドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。最終生成物を精製するために、高速液体クロマトグラフィー(HPLC)が頻繁に使用されます。 このプロセスには、ODS-C18を充填したステンレス鋼カラムと220 nmのUV検出器を使用します .
3. 化学反応解析
反応の種類: 28-ホモブラシノライドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、その生物学的活性を高めたり、作用機序を研究したりするために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が、制御された条件下で使用され、酸素官能基が導入されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、ケトンやアルデヒド基を還元するために使用されます。
置換: 臭素や塩素などの試薬を使用したハロゲン化反応により、ハロゲン原子が分子に導入されます。
主要な生成物: これらの反応から生成される主要な生成物には、28-ホモブラシノライドのさまざまなヒドロキシル化、酸化、ハロゲン化誘導体があります。 これらの誘導体は、しばしば、強化または変更された生物学的活性について研究されています .
4. 科学研究の応用
28-ホモブラシノライドは、幅広い科学研究の応用を持っています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 28-Homobrassinolide involves multiple steps, starting from readily available sterol precursors. The key steps include hydroxylation, oxidation, and cyclization reactions. One common synthetic route involves the use of 3-methylbut-1-ynyl lithium, prepared in situ from 1,1-dibromo-3-methyl-but-1-ene . The reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, with temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the final product. The process involves the use of stainless steel columns packed with ODS-C18 and UV detection at 220 nm .
化学反応の分析
Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce ketone or aldehyde groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
科学的研究の応用
28-Homobrassinolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of brassinosteroids.
Biology: It plays a crucial role in understanding plant growth and development, particularly in stress responses and hormone signaling pathways.
Medicine: Recent studies have shown its potential in anticancer, antiviral, and anti-inflammatory therapies.
Industry: this compound is used in agriculture to enhance crop yield and stress tolerance. .
作用機序
28-ホモブラシノライドの作用機序は、細胞表面の特定の受容体キナーゼ(BRI1やBAK1など)による認識に関与しています。これらの受容体は、BSU1タンパク質のリン酸化とBIN2タンパク質のプロテアソーム分解を含む、リン酸化カスケードを通じて、核にシグナルを伝達します。 これにより、BES1/BZR1は核に入り、標的遺伝子の発現を調節します . この化合物は、動物モデルにおけるLXR遺伝子発現を含む、さまざまな分子標的および経路とも相互作用します .
6. 類似の化合物との比較
28-ホモブラシノライドは、ブラシノライド、24-エピブラシノライド、24-メチル-エピブラシノライドなどの他のブラシノステロイドと比較されます。 これらの化合物はすべて、類似の多価ヒドロキシ化ステロイド構造を共有していますが、側鎖の修飾と生物学的活性は異なります . 例えば、24-メチル-エピブラシノライドは、28-ホモブラシノライドよりも活性は低いことが知られており、植物の成長とストレス耐性を促進する際の28-ホモブラシノライドの優れた生物学的活性を示しています .
類似の化合物:
- ブラシノライド
- 24-エピブラシノライド
- 24-メチル-エピブラシノライド
- 28-ホモドリコライド
類似化合物との比較
- Brassinolide
- 24-Epibrassinolide
- 24-Methyl-epibrassinolide
- 28-Homodolicholide
特性
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKODJJEORHMZ-NNPZUXBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315552 | |
| Record name | 28-Homobrassinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82373-95-3, 74174-44-0 | |
| Record name | 28-Homobrassinolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homobrassinolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Homobrassinolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Homobrassinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28-HOMOBRASSINOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)





